

# Demethyleneberberine Chloride: A Technical Guide to Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Demethyleneberberine chloride |           |
| Cat. No.:            | B15620807                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Demethyleneberberine (DMB), a primary metabolite of the well-known isoquinoline alkaloid berberine, has emerged as a compound of significant pharmacological interest.[1] Found as an active component in the traditional Chinese medicinal herb Cortex Phellodendri, DMB exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] Its structural difference from berberine—the absence of a methylenedioxy bridge—significantly alters its biological and pharmacokinetic properties, making it a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the preclinical research on **demethyleneberberine chloride**, focusing on its mechanisms of action, pharmacokinetics, and relevant experimental methodologies.

# **Physicochemical Properties**

**Demethyleneberberine chloride** is a protoberberine alkaloid.[1] Its key chemical and physical characteristics are summarized below.



| Property         | Value                                                                                         | Source |
|------------------|-----------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C19H18CINO4                                                                                   | [3]    |
| Molecular Weight | 359.81 g/mol                                                                                  | [3]    |
| CAS Number       | 16705-03-6 (chloride)                                                                         | [3]    |
| IUPAC Name       | 2,3-dihydroxy-9,10-dimethoxy-<br>5,6-dihydroisoquinolino[3,2-<br>a]isoquinolin-7-ium chloride | [3]    |
| Appearance       | Yellow powder                                                                                 | [1]    |
| Solubility       | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)                 | [1]    |

#### **Pharmacokinetics and Metabolism**

Pharmacokinetic studies reveal that DMB has distinct advantages over its parent compound, berberine. A key finding is its enhanced bioavailability.

#### **Pharmacokinetic Parameters**

Studies in rats and mice have provided initial data on the absorption, distribution, and excretion of DMB following intragastric administration.[2][4]

| Parameter           | Rats          | Mice          | Source |
|---------------------|---------------|---------------|--------|
| Time to Peak (Tmax) | < 5 minutes   | < 5 minutes   | [2][4] |
| Bioavailability     | 4.47% - 5.94% | 4.47% - 5.94% | [2][4] |

Note: The bioavailability of DMB is notably higher than that of berberine, which is reported to be less than 1%.[2][5]

## **Absorption, Distribution, and Excretion**



- Absorption: DMB is rapidly absorbed, with plasma concentrations peaking within 5 minutes of oral administration in both rats and mice.[2][4]
- Distribution: Like berberine, DMB is widely distributed in various tissues.[2][6]
- Metabolism: DMB itself is a major metabolite of berberine.[2] Further metabolism of DMB likely occurs, similar to other berberine metabolites which undergo glucuronide conjugation.
  [5]
- Excretion: The total excretion of DMB in the urine, feces, and bile has been measured to be between 7.28% and 9.77% in animal models.[4]

# **Mechanisms of Action and Biological Activities**

Preclinical research has identified several key signaling pathways modulated by DMB, underlying its therapeutic potential in various disease models.

## **Anti-inflammatory Activity**

DMB demonstrates potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and sepsis.[7][8][9]

- Inhibition of TLR4 Signaling: DMB has been shown to directly target Myeloid Differentiation Protein-2 (MD-2), an essential co-receptor for Toll-like Receptor 4 (TLR4).[8][9][10] By embedding into the hydrophobic pocket of MD-2, DMB blocks the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent downstream pathways.[8][9][10] This leads to a reduction in the maturation of pro-inflammatory cytokines like IL-1β.[11]
- Inhibition of NF-κB Pathway: A major consequence of TLR4 inhibition is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[7][12] DMB's action alleviates colitis and other inflammatory responses by inhibiting this pathway.[7][12]
- Modulation of T-helper Cells: DMB helps to regulate the balance of T-helper (Th) cells, which is often dysregulated in inflammatory conditions like colitis.[7][12]





Click to download full resolution via product page

Caption: DMB inhibits the TLR4/MD-2 signaling pathway.



## **Anticancer Activity**

DMB has shown significant potential in oncology, particularly against non-small cell lung cancer (NSCLC).[13]

- Induction of Cell Cycle Arrest and Senescence: DMB effectively inhibits the proliferation of NSCLC cells by inducing cell cycle arrest and triggering cellular senescence.[13]
- Inhibition of c-Myc/HIF-1α Pathway: The anticancer effects of DMB are mediated through the downregulation of the c-Myc/HIF-1α signaling pathway.[13] c-Myc is an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α), and by decreasing c-Myc expression, DMB subsequently suppresses HIF-1α, which plays a crucial role in tumor progression and cell survival.[13]
- Suppression of EMT: DMB can also inhibit cell migration by suppressing the epithelialmesenchymal transition (EMT) process in cancer cells.[13]





Click to download full resolution via product page

Caption: DMB inhibits NSCLC progression via the c-Myc/HIF- $1\alpha$  pathway.

## **Metabolic Regulation**

DMB plays a role in metabolic regulation, primarily through the activation of a key energysensing enzyme.

AMPK Activation: DMB is an activator of AMP-activated protein kinase (AMPK).[2][12] AMPK is a central regulator of cellular energy homeostasis. Its activation by DMB suggests potential therapeutic applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[12][14] Activating AMPK can lead to beneficial downstream effects such as increased fatty acid oxidation and decreased lipid synthesis.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demethyleneberberine alleviates inflammatory bowel disease in mice through regulating NF-kB signaling and T-helper cell homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demethyleneberberine alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demethyleneberberine alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Demethyleneberberine alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling [frontiersin.org]
- 11. Demethyleneberberine blocked the maturation of IL-1β in inflammation by inhibiting TLR4-mitochondria signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demethyleneberberine (chloride) | Aureus Pharma [aureus-pharma.com]
- 13. Demethyleneberberine induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1 $\alpha$  pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Demethyleneberberine chloride Immunomart [immunomart.com]
- To cite this document: BenchChem. [Demethyleneberberine Chloride: A Technical Guide to Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15620807#demethyleneberberine-chloride-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com